REACTION_CXSMILES
|
Cl.C[C:3]1[C:4](=[CH:9][C:10]2[NH:11][C:12](C)=[CH:13][C:14]=2C)[N:5]=[C:6](C)[CH:7]=1.C(N(CC)CC)C.[B:24](F)([F:26])[F:25].CCOCC>ClCCl>[B-:24]1([F:26])([F:25])[N+:5]2=[CH:6][CH:7]=[CH:3][C:4]2=[CH:9][C:10]2[N:11]1[CH:12]=[CH:13][CH:14]=2 |f:0.1,3.4|
|
Name
|
2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1C(N=C(C1)C)=CC=1NC(=CC1C)C
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Name
|
|
Quantity
|
17.09 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2185 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled with an ice bath
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was then washed with saturated sodium carbonate
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography (10% dichloromethane in hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.44 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |